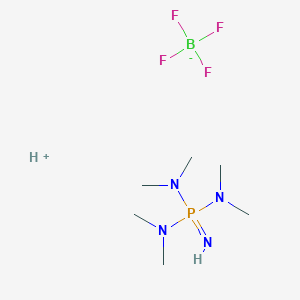
M-TOLUNITRILE-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-Tolunitrile-D7 (MTND7) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of toluene and is characterized by an alkyl group with seven carbon atoms attached to the nitrogen atom. This compound is used in a number of different research applications, including as a reagent in organic synthesis, as a chemical probe in biochemical studies, and as a tool in chemical biology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for M-TOLUNITRILE-D7 involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Toluene-D7, Sodium cyanide, Sulfuric acid, Sodium hydroxide, Water, Chloroform, Sodium chloride
Reaction
Step 1: Toluene-D7 is reacted with sodium cyanide in the presence of sulfuric acid to form M-TOLUNITRILE-D7., Step 2: The crude product is then washed with water to remove any impurities., Step 3: Sodium hydroxide is added to the crude product to convert the nitrile group into the corresponding carboxylic acid., Step 4: The resulting mixture is extracted with chloroform to remove any remaining impurities., Step 5: The organic layer is washed with water and dried over sodium sulfate., Step 6: The solvent is then evaporated to obtain the pure M-TOLUNITRILE-D7 product., Step 7: The product is then recrystallized from chloroform and sodium chloride to obtain a pure crystalline form of M-TOLUNITRILE-D7.
科学研究应用
M-TOLUNITRILE-D7 has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chemical probe in biochemical studies, and as a tool in chemical biology. It has also been used to study the structure and function of proteins and enzymes, as well as the interactions between proteins and other molecules. In addition, M-TOLUNITRILE-D7 has been used to study the structure and function of DNA and RNA.
作用机制
M-TOLUNITRILE-D7 is a synthetic compound that interacts with proteins, enzymes, and other molecules in a variety of ways. It can bind to proteins and enzymes, as well as interact with other molecules. It can also be used to study the structure and function of proteins, enzymes, and other molecules.
生化和生理效应
M-TOLUNITRILE-D7 has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on the body, including their effects on the nervous system and cardiovascular system. In addition, it has been used to study the effects of hormones on the body, including their effects on the reproductive system and metabolism.
Advantages and Limitations for Laboratory Experiments
M-TOLUNITRILE-D7 has several advantages for laboratory experiments. It is a readily available and inexpensive compound, and it is relatively easy to synthesize. In addition, it is a highly reactive compound, which makes it useful for studying the structure and function of proteins, enzymes, and other molecules. However, it is also a highly toxic compound, and it can be dangerous to handle if proper safety precautions are not taken.
未来方向
There are a number of potential future directions for the use of M-TOLUNITRILE-D7. It could be used to study the structure and function of proteins and enzymes, as well as the interactions between proteins and other molecules. In addition, it could be used to study the effects of drugs on the body, including their effects on the nervous system and cardiovascular system. Finally, it could be used to study the effects of hormones on the body, including their effects on the reproductive system and metabolism.
属性
CAS 编号 |
1219795-31-9 |
|---|---|
产品名称 |
M-TOLUNITRILE-D7 |
分子式 |
C8D7N |
分子量 |
124.19 |
同义词 |
M-TOLUNITRILE-D7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



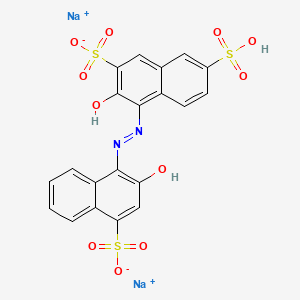
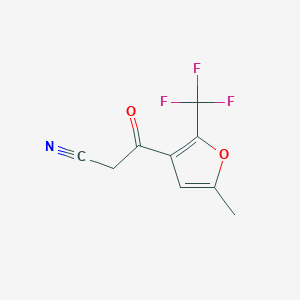
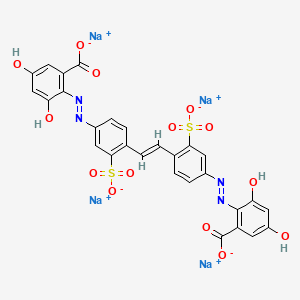
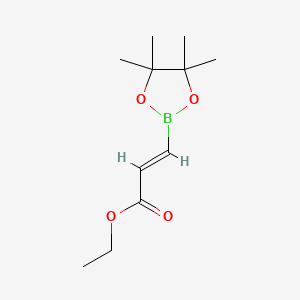
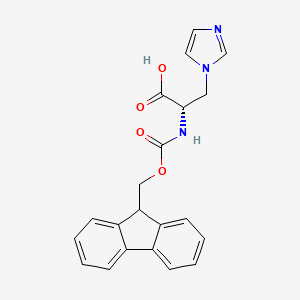
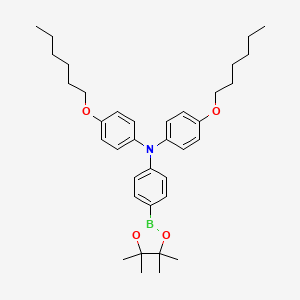
![trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B1142870.png)
